molecular formula C22H22BrF2N3OS B11090086 3-amino-N-(2-bromo-4,6-difluorophenyl)-6-tert-butyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-N-(2-bromo-4,6-difluorophenyl)-6-tert-butyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B11090086
M. Wt: 494.4 g/mol
InChI Key: INHXOIQVPGOCEP-UHFFFAOYSA-N
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Description

3-AMINO-N-(2-BROMO-4,6-DIFLUOROPHENYL)-6-(2-METHYL-2-PROPANYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-N-(2-BROMO-4,6-DIFLUOROPHENYL)-6-(2-METHYL-2-PROPANYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the quinoline core through cyclization reactions.
  • Introduction of the thieno group via thiolation reactions.
  • Functionalization of the aromatic ring with bromine and fluorine atoms.
  • Amination and carboxamide formation under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control. Scale-up processes are designed to ensure reproducibility and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The exact pathways depend on the biological context and the specific activity being studied. For example, in anticancer research, it may inhibit certain enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Known for their diverse biological activities.

    Thienoquinolines: Studied for their potential therapeutic applications.

    Fluorinated aromatic compounds: Often exhibit enhanced biological activity due to the presence of fluorine atoms.

Uniqueness

The uniqueness of 3-AMINO-N-(2-BROMO-4,6-DIFLUOROPHENYL)-6-(2-METHYL-2-PROPANYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer unique biological properties and reactivity.

Properties

Molecular Formula

C22H22BrF2N3OS

Molecular Weight

494.4 g/mol

IUPAC Name

3-amino-N-(2-bromo-4,6-difluorophenyl)-6-tert-butyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C22H22BrF2N3OS/c1-22(2,3)11-4-5-16-10(6-11)7-13-17(26)19(30-21(13)27-16)20(29)28-18-14(23)8-12(24)9-15(18)25/h7-9,11H,4-6,26H2,1-3H3,(H,28,29)

InChI Key

INHXOIQVPGOCEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4Br)F)F)N

Origin of Product

United States

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